[3-(4-fluorobenzyl)-1-pyrimidin-2-ylpiperidin-3-yl]methanol
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Description
The compound is a complex organic molecule that contains a piperidine ring, a pyrimidine ring, and a fluorobenzyl group. Piperidine is a common motif in many pharmaceuticals and natural products, and pyrimidine is one of the fundamental bases in nucleic acids. The fluorobenzyl group could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the piperidine and pyrimidine rings, and the introduction of the fluorobenzyl group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atom could have significant effects on the compound’s electronic structure and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups it contains. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, and the fluorobenzyl group could potentially participate in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .Safety and Hazards
Properties
IUPAC Name |
[3-[(4-fluorophenyl)methyl]-1-pyrimidin-2-ylpiperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c18-15-5-3-14(4-6-15)11-17(13-22)7-1-10-21(12-17)16-19-8-2-9-20-16/h2-6,8-9,22H,1,7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWWFIKDVQIUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)(CC3=CC=C(C=C3)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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